molecular formula C17H18ClN3O3 B2866023 3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1448035-77-5

3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2866023
CAS No.: 1448035-77-5
M. Wt: 347.8
InChI Key: GVMZJERZZCVASS-UHFFFAOYSA-N
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Description

3-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry and preclinical neuroscience research. This compound features a complex structure combining piperidine and pyridinone moieties, a scaffold recognized for its relevance in targeting central nervous system (CNS) receptors . Compounds with structurally related 1-(arylcarbonyl)-4-oxy-piperidine frameworks have been investigated for their potential in the treatment of neurodegenerative diseases . The piperidine and pyridinone cores are common pharmacophores found in positive allosteric modulators (PAMs) for receptors such as the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting allosteric sites on these receptors is a promising strategy to achieve receptor subtype selectivity, which is a major challenge in developing new therapeutics for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . Research into similar compounds aims to overcome the peripheral side effects caused by non-selective orthosteric ligands . This product is intended for research purposes only, specifically for in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-20-9-3-4-13(16(20)22)17(23)21-10-6-12(7-11-21)24-15-14(18)5-2-8-19-15/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMZJERZZCVASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, with the CAS number 1448035-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3} with a molecular weight of 347.8 g/mol. The structure includes a chloropyridine moiety linked to a piperidine carbonyl group and a methylpyridinone, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various pathways by influencing receptor activities or enzyme functions. The exact mechanism remains under investigation, but preliminary studies suggest interactions with neurotransmitter receptors and potential roles in modulating neurochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For example, derivatives of chloropyridine have been explored for their effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to establish its efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the piperidine and pyridine rings can significantly alter potency and selectivity for biological targets.

CompoundTarget ActivityKi (nM)Selectivity
Compound AMu opioid receptor antagonist0.77High
Compound BKappa opioid receptor antagonist40Moderate
Compound CDelta opioid receptor antagonist4.4Low

This table illustrates the varying affinities and selectivities observed in related compounds, highlighting the importance of structural modifications.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of a related piperidine compound in models of neurodegeneration. Results indicated that compounds with structural similarities could protect dopaminergic neurons from oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues with Pyridin-2(1H)-one Cores

Compound 2 ():
  • Structure : 4-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-1-methylpyridin-2(1H)-one.
  • Key Differences : Replaces the 3-chloropyridinyloxy group with a furopyridinyloxy substituent.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (25% yield), similar to methods applicable to the target compound .
Compounds 73–75 ():
  • Structures: 73: 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one. 74: 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one. 75: 3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one.
  • Key Differences : Lack the piperidine-carbonyl linker but feature chlorophenyl (74) or acetylphenyl (75) groups.
  • Synthesis : Prepared via cross-coupling reactions, highlighting the versatility of pyridin-2(1H)-one derivatization .

Substituent Effects on Bioactivity

Antioxidant Activity ():
  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% radical scavenging at 12 ppm.
  • Chlorine vs. Bromine : Bromine's larger atomic size may enhance antioxidant activity compared to chlorine, but the target compound’s 3-chloropyridinyl group could still contribute to moderate activity .
Antimicrobial Activity ():
  • Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromine, chlorine) showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s 3-chloro group may similarly enhance microbial targeting .

Piperidine-Linked Analogues

N-[(1R,3S)-3-Isopropyl-3-(4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():
  • Structure : Features a piperazine-carbonyl linker and trifluoromethylpyridinyl group.
  • Key Differences : Replaces chlorine with CF₃, which increases metabolic stability but may reduce solubility.
Trazodone-Related Compound C ():
  • Structure : 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.
  • Key Differences: Chlorophenyl-piperazine moiety linked to a triazolopyridinone core.

Physicochemical and ADMET Properties

  • Metabolic Stability: Piperidine and pyridinone cores are associated with favorable ADMET profiles, as seen in and .

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